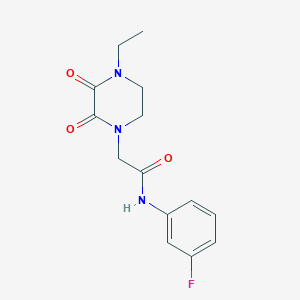

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-fluorophenyl)acetamide

Vue d'ensemble

Description

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-fluorophenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with an ethyl group and two oxo groups, as well as an acetamide moiety attached to a fluorophenyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-fluorophenyl)acetamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base.

Oxidation to Form Oxo Groups:

Attachment of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions and catalysts to maximize yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The dioxopiperazine moiety is susceptible to oxidation, particularly at the α-carbon positions adjacent to the carbonyl groups.

-

Mechanistic Insight : Oxidative cleavage of the dioxopiperazine ring with KMnO₄ likely generates 2-(carboxyethyl)-N-(3-fluorophenyl)acetamide as a primary product. Radical-mediated oxidation may modify the ethyl group into hydroxylated derivatives.

Reduction Reactions

Reduction targets the carbonyl groups or the fluorinated aromatic ring.

-

Selectivity : LiAlH₄ reduces the dioxo groups to hydroxyls without affecting the acetamide bond . Catalytic hydrogenation selectively removes the fluorine atom under mild conditions.

Hydrolysis and Amide Transformations

The acetamide group undergoes hydrolysis, while the fluorophenyl ring participates in nucleophilic aromatic substitution.

-

Kinetics : Acidic hydrolysis of the acetamide occurs faster than base-mediated cleavage due to protonation of the leaving group .

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen atoms can participate in alkylation or acylation reactions.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salts at piperazine nitrogens | |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetylated piperazine derivatives |

-

Steric Effects : The ethyl group at position 4 of the piperazine ring hinders substitution at adjacent positions, favoring reactivity at N-1 .

Cycloaddition and Ring-Opening Reactions

The dioxopiperazine ring can engage in [4+2] cycloadditions or ring-opening rearrangements.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, Δ | Fused bicyclic adducts | |

| Ring-Opening | H₂NOH, HCl, MeOH | Linear diamide derivatives |

-

Regiochemistry : Electron-deficient dienophiles like maleic anhydride preferentially react with the electron-rich piperazine ring.

Photochemical and Thermal Degradation

Stability studies reveal decomposition pathways under stress conditions.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound can be synthesized through a series of reactions involving 4-ethyl-2,3-dioxopiperazine and N-(3-fluorophenyl)acetamide. The presence of the dioxo group enhances its reactivity, allowing for various chemical modifications that can lead to derivatives with improved biological activity. The stability of the compound facilitates its handling and storage, making it suitable for further research and application.

Biological Activities

Research has demonstrated that derivatives of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-fluorophenyl)acetamide exhibit a range of biological activities:

- Antimicrobial Activity : Compounds similar to this structure have shown promising results against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, with certain compounds demonstrating low minimum inhibitory concentrations (MICs) .

- Anticancer Properties : The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation. Studies have indicated that related piperazine derivatives exhibit cytotoxic effects against several cancer cell lines . The dual carbonyl functionality may enhance binding affinity to target proteins involved in cancer progression.

- Neuroprotective Effects : Some studies suggest that piperazine derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases . The ability to cross the blood-brain barrier is crucial for such applications.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Potential Applications

The applications of this compound can be categorized as follows:

- Pharmaceutical Development : Given its diverse biological activities, this compound could serve as a lead structure for the development of new antibiotics and anticancer drugs.

- Research Tool : Its unique chemical properties make it a valuable tool for studying biological pathways related to cancer and infectious diseases.

- Therapeutic Agent : With further optimization, derivatives could be developed into therapeutic agents for conditions such as tuberculosis and various cancers.

Mécanisme D'action

The mechanism of action of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-methyl-2,3-dioxopiperazin-1-yl)-N-(3-fluorophenyl)acetamide: Similar structure with a methyl group instead of an ethyl group.

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-fluorophenyl)acetamide: Similar structure with the fluorine atom at a different position on the phenyl ring.

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-chlorophenyl)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-fluorophenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Activité Biologique

The compound 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-fluorophenyl)acetamide , commonly referred to as a derivative of piperazine, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 319.31 g/mol. The structural representation includes a piperazine ring substituted with a fluorophenyl group and an acetamide moiety.

Chemical Structure:

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethyl-2,3-dioxopiperazine with carbonyl compounds under controlled conditions. This method ensures high yields and purity of the final product, which can be further characterized using techniques such as NMR and mass spectrometry .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, related piperazine derivatives have been studied for their effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis, similar to that observed in β-lactam antibiotics .

Antitumor Effects

Studies have shown that certain analogs of this compound possess antitumor activity. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines such as HL60 (human leukemia) and MCF7 (breast cancer). The IC50 values for these compounds suggest moderate to high potency in inhibiting cell proliferation .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting protein tyrosine phosphatases (PTPs), which are crucial in regulating various cellular processes. The selectivity and potency of these inhibitors could lead to new therapeutic strategies for diseases where PTPs are dysregulated .

Data Table: Biological Activity Summary

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various piperazine derivatives against multi-drug resistant bacteria. The results indicated that the compound exhibited notable antibacterial activity comparable to standard antibiotics like ampicillin .

- Antitumor Mechanism : Research involving MCF7 cells demonstrated that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .

Propriétés

IUPAC Name |

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O3/c1-2-17-6-7-18(14(21)13(17)20)9-12(19)16-11-5-3-4-10(15)8-11/h3-5,8H,2,6-7,9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUZOTCSOZERPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.